Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound classified as a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often utilized in medicinal chemistry for pharmaceutical development. The presence of the tert-butyl group in this compound enhances its steric hindrance, which can significantly influence its reactivity and stability. The compound's unique structure contributes to its potential applications in various scientific fields, particularly in drug design and synthesis.
This compound falls under the category of organic compounds and specifically belongs to the subclass of heterocyclic compounds due to the presence of a nitrogen atom within the quinoline ring system.
The synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can be achieved through a two-step process involving the reaction of 1,2,3,4-tetrahydroquinolin-6-ol with di-tert-butyl dicarbonate.
The yield obtained from this synthesis was approximately 93.8% .
The molecular structure of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate features a quinoline ring system with a hydroxyl group at the sixth position and a tert-butyl ester at the carboxylic acid position.
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific biological targets such as enzymes or receptors within cellular pathways.
The binding affinity and selectivity of this compound are influenced by:
These interactions may modulate various biological pathways, making it a candidate for further pharmacological studies .
These properties indicate that tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is stable under standard laboratory conditions but may require careful handling due to its reactivity .
Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in various scientific fields:
The diverse applications underscore its significance in research and development within chemistry and pharmacology .
The compound is systematically named tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate according to IUPAC conventions. This name precisely defines:
Structural representations include:
Table 1: Key Structural Identifiers
| Representation Type | Value |
|---|---|
| IUPAC Name | tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate |
| SMILES | Oc1ccc2c(c1)CCCN2C(=O)OC(C)(C)C |
| InChI Code | 1S/C₁₄H₁₉NO₃/c1-14(2,3)18-13(17)15-8-4-5-10-9-11(16)6-7-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3 |
| InChIKey | OGBQDYFDULGJAL-UHFFFAOYSA-N |
The compound's CAS Registry Number 327044-56-4 is universally recognized across commercial and scientific sources [1] [2] [3]. This identifier is linked to the molecular formula C₁₄H₁₉NO₃, which has been analytically confirmed through mass spectrometry and elemental analysis. Key validations include:
Table 2: Molecular and Commercial Validation Data
| Parameter | Value | Source/Reference |
|---|---|---|
| CAS Registry Number | 327044-56-4 | Sigma-Aldrich, Ambeed, BLD Pharm |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] [3] |
| Exact Molecular Weight | 249.31 g/mol | [2] [3] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2–8°C (sealed, dry) | [1] [2] |
Note: A distinct compound (tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 158984-83-9) is often confused due to nomenclature overlap but represents a constitutional isomer with differing ring fusion [4] [6].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: